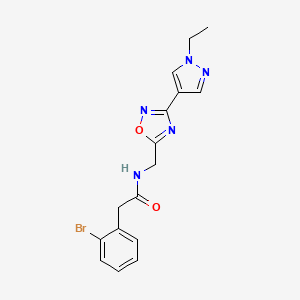

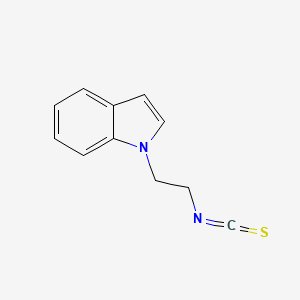

![molecular formula C13H8F3NO2S B2588083 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid CAS No. 478080-58-9](/img/structure/B2588083.png)

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid, also known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. TFPB is a sulfhydryl-reactive compound that has been shown to selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function.

Aplicaciones Científicas De Investigación

Chemistry and Catalysis

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid and related compounds have been explored in various chemical syntheses and catalytic processes. For instance, trifluoromethanesulfonic (triflic) acid has been identified as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to give pyrrolidines, highlighting the potential of related compounds in facilitating complex chemical transformations (Haskins & Knight, 2002). Additionally, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showcases the utility of sulfanyl compounds in the base-induced chemiluminescence, a process relevant for analytical chemistry applications (Watanabe et al., 2010).

Organic Synthesis

In organic synthesis, this compound derivatives are utilized for the preparation of complex molecules. For example, the synthesis and biological evaluation of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole demonstrate the compound's role in generating heterocyclic ring systems with potential pharmaceutical applications (Fathima et al., 2021). Similarly, new ionic liquids such as sulfonic acid functionalized pyridinium chloride have been synthesized and characterized for their efficiency as catalysts in the solvent-free synthesis of various organic compounds, illustrating the versatility of sulfanylbenzoic acid derivatives in facilitating environmentally friendly chemical reactions (Moosavi‐Zare et al., 2013).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have been explored for their antimicrobial and anticancer properties. For example, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities reveal the potential of these compounds in developing new therapeutic agents (Bayrak et al., 2009). Furthermore, new 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial, antimycobacterial, and anticancer activities, indicating the broad spectrum of biological activities exhibited by sulfanylbenzoic acid derivatives (Patel et al., 2013).

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2S/c14-13(15,16)8-5-6-11(17-7-8)20-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSSPAIYVMAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)

![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)

![7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588007.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)

![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)